![molecular formula C9H16N2S B1250798 2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene CAS No. 138300-72-8](/img/structure/B1250798.png)

2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

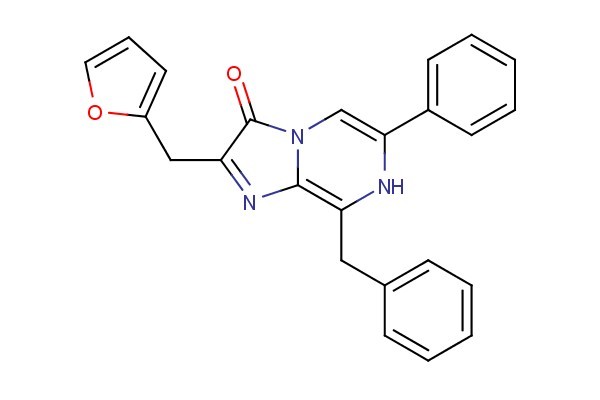

AF150(S) ist ein selektiver Muskarinagonist, der an den M1-Muskarin-Acetylcholinrezeptor bindet. Diese Verbindung wurde hinsichtlich ihrer potenziellen therapeutischen Anwendungen bei der Behandlung kognitiver Störungen, insbesondere der Alzheimer-Krankheit, untersucht . AF150(S) ist bekannt für seine neurotrophen Eigenschaften und seine Fähigkeit, den Gehalt an nicht-amyloidogenem Amyloid-Vorläuferprotein zu erhöhen und gleichzeitig den Beta-Amyloid-Spiegel zu senken .

Vorbereitungsmethoden

Die Synthese von AF150(S) umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließende Kupplungsreaktion. Die spezifischen Syntheserouten und Reaktionsbedingungen sind in verschiedenen wissenschaftlichen Publikationen detailliert beschrieben . Industrielle Produktionsmethoden für AF150(S) sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich eine Optimierung der Labor-Synthese für die großtechnische Produktion.

Chemische Reaktionsanalyse

AF150(S) unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von AF150(S) zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

In der Chemie wird es als Werkzeug eingesetzt, um den M1-Muskarin-Acetylcholinrezeptor und seine Rolle bei kognitiven Funktionen zu untersuchen . In der Biologie und Medizin hat AF150(S) sich aufgrund seiner neurotrophen Wirkungen und seiner Fähigkeit, die Verarbeitung des Amyloid-Vorläuferproteins zu modulieren, als vielversprechender Therapeutik für die Alzheimer-Krankheit erwiesen . Zusätzlich wurde AF150(S) in Positronen-Emissions-Tomographie (PET)-Bildgebungsstudien eingesetzt, um die Verteilung und Aktivität von M1-Muskarinrezeptoren im Gehirn zu untersuchen .

Wirkmechanismus

AF150(S) entfaltet seine Wirkung durch selektive Bindung an und Aktivierung des M1-Muskarin-Acetylcholinrezeptors . Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der eine entscheidende Rolle bei kognitiven Prozessen spielt. Nach der Aktivierung erhöht AF150(S) die Produktion von nicht-amyloidogenem Amyloid-Vorläuferprotein und reduziert den Beta-Amyloid-Spiegel, die mit der Alzheimer-Krankheit assoziiert sind . Zusätzlich wurde gezeigt, dass AF150(S) oxidativen Stress-induzierten Zelltod und Apoptose in neuronalen Zellen hemmt .

Analyse Chemischer Reaktionen

AF150(S) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AF150(S) may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

In chemistry, it is used as a tool to study the M1 muscarinic acetylcholine receptor and its role in cognitive functions . In biology and medicine, AF150(S) has shown promise as a therapeutic agent for Alzheimer’s disease due to its neurotrophic effects and ability to modulate amyloid precursor protein processing . Additionally, AF150(S) has been used in positron emission tomography (PET) imaging studies to investigate the distribution and activity of M1 muscarinic receptors in the brain .

Wirkmechanismus

AF150(S) exerts its effects by selectively binding to and activating the M1 muscarinic acetylcholine receptor . This receptor is a G protein-coupled receptor that plays a crucial role in cognitive processes. Upon activation, AF150(S) enhances the production of non-amyloidogenic amyloid precursor protein and reduces beta-amyloid levels, which are associated with Alzheimer’s disease pathology . Additionally, AF150(S) has been shown to inhibit oxidative stress-induced cell death and apoptosis in neuronal cells .

Vergleich Mit ähnlichen Verbindungen

AF150(S) wird oft mit anderen M1-Muskarinagonisten wie AF102B und AF267B verglichen . Diese Verbindungen teilen ähnliche neurotrophe Eigenschaften und ein therapeutisches Potenzial für die Alzheimer-Krankheit. AF150(S) ist einzigartig in seiner hohen Bioverfügbarkeit und seiner bemerkenswerten Präferenz für das Gehirn gegenüber Plasma nach oraler Verabreichung . Dies macht AF150(S) zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Therapeutik.

Biologische Aktivität

2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene (CAS No. 138300-72-8) is a compound of increasing interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and potential therapeutic applications.

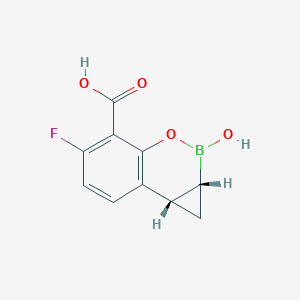

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H16N2S |

| Molecular Weight | 184.3 g/mol |

| Boiling Point | 266.3 ± 40.0 °C (Predicted) |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) |

| pKa | 11.07 ± 0.40 (Predicted) |

These properties suggest that the compound is stable under standard conditions and may exhibit interesting interactions in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of thiadiazoles, which share structural similarities with this compound, have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals using methods such as the DPPH assay and FRAP (Ferric Reducing Antioxidant Power) assay. While specific data for this compound is limited, related compounds have shown promising results with high radical scavenging capabilities .

Potential Therapeutic Applications

The compound has been explored for its potential as a muscarinic receptor agonist, particularly targeting the M1 muscarinic acetylcholine receptor, which is implicated in cognitive functions and neurodegenerative diseases like Alzheimer’s . This suggests that this compound may have therapeutic implications in treating cognitive disorders.

Case Studies

- Cognitive Enhancement : A study investigating the effects of muscarinic agonists on cognitive function found that compounds similar to this compound improved memory retention in animal models . This supports the hypothesis that targeting muscarinic receptors can enhance cognitive performance.

- Antimicrobial Efficacy : A comparative study on various thiadiazole derivatives demonstrated that certain structural modifications significantly enhanced antimicrobial activity against resistant strains of bacteria . Although direct studies on this specific compound are needed, these findings indicate a promising avenue for research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene?

- Methodological Answer : The synthesis typically involves cyclization reactions under reflux conditions. For example, a related spiro compound (AF710B) was synthesized via a multi-step procedure starting with a thia-diazaspiro intermediate, followed by chiral resolution using HPLC to isolate enantiomers . Key steps include:

- Reaction Optimization : Use of sodium acetate and glacial acetic acid as catalysts to facilitate cyclization (observed in analogous spiro compounds) .

- Purification : Column chromatography or recrystallization from ethanol to isolate the pure product .

Q. What analytical techniques are critical for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify substituents and confirm spiro ring formation (e.g., δ 2.62 ppm for N-CH3 in a related compound) .

- X-ray Crystallography : SHELX software is widely used to resolve spiro ring puckering and confirm stereochemistry .

- Mass Spectrometry (EI-MS) : Determines molecular weight (e.g., m/z 803 for a structurally similar compound) .

Advanced Research Questions

Q. How does chiral resolution impact the pharmacological profile of this compound derivatives?

- Methodological Answer : Enantiomers can exhibit distinct biological activities. For AF710B, chiral separation via HPLC (>99.5% enantiomeric excess) revealed that the (−)-enantiomer showed potent M1/σ1 receptor agonism, critical for Alzheimer’s disease models. Key considerations:

- Separation Techniques : Use of chiral stationary phases (e.g., Chiralpak AD-H column) .

- Activity Validation : Radioligand binding assays (e.g., σ1 receptor affinity tests) to correlate stereochemistry with efficacy .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins like σ1 receptors. For AF710B, the spiro ring’s puckering (quantified via Cremer-Pople coordinates) influences binding pocket compatibility .

- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using descriptors like logP and polar surface area .

Q. How should researchers address contradictory data in biological activity studies of this compound?

- Methodological Answer : Contradictions often arise from structural variations or assay conditions. For example:

- Substituent Effects : Compare AF710B (2,8-dimethyl) with analogs like 3-ethoxy derivatives; minor changes can drastically alter enzyme inhibition (e.g., PTP1B vs. σ1 receptors) .

- Assay Validation : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding kinetics .

Q. Key Notes for Experimental Design

- Synthetic Challenges : Spiro ring formation requires strict control of reaction time and temperature to avoid byproducts like open-chain intermediates .

- Analytical Pitfalls : Ring puckering (e.g., Cremer-Pople parameters) must be resolved via X-ray crystallography, as NMR alone may not distinguish conformers .

Eigenschaften

CAS-Nummer |

138300-72-8 |

|---|---|

Molekularformel |

C9H16N2S |

Molekulargewicht |

184.30 g/mol |

IUPAC-Name |

2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene |

InChI |

InChI=1S/C9H16N2S/c1-8-10-7-9(12-8)3-5-11(2)6-4-9/h3-7H2,1-2H3 |

InChI-Schlüssel |

VGGGBQVTSUMURJ-UHFFFAOYSA-N |

SMILES |

CC1=NCC2(S1)CCN(CC2)C |

Kanonische SMILES |

CC1=NCC2(S1)CCN(CC2)C |

Synonyme |

1-methylpiperidine-4-spiro-(2'-methylthiazoline) AF 150(S) AF-150(S) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.